1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one
Description
Molecular Structure: The compound features a central ethanone linker connecting two heterocyclic moieties: a 2,3-dihydroindole (indoline) group and a 3-substituted indole bearing a 5-methyl-1,3,4-oxadiazole ring. Its molecular formula is C₂₁H₁₈N₄O₂, with a molecular weight of 358.4 g/mol . The oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, is known for enhancing metabolic stability and bioavailability in pharmaceuticals .
Oxadiazole Formation: Reacting 2-methyl-1H-indol-3-carbohydrazide with cyanogen bromide (BrCN) in ethanol under reflux to yield the 5-methyl-1,3,4-oxadiazol-2-yl indole subunit .
Acetylation: Acetylation of the indoline nitrogen using acetic anhydride, as demonstrated in related indole derivatives (e.g., ).
The compound’s rigidity and polarity suggest utility in drug discovery, particularly for targets requiring heterocyclic scaffolds.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c1-14-22-23-21(27-14)17-12-24(19-9-5-3-7-16(17)19)13-20(26)25-11-10-15-6-2-4-8-18(15)25/h2-9,12H,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJIREANQRTYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)N4CCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and indoline intermediates, followed by the formation of the oxadiazole ring. The final step involves coupling these intermediates under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Indolin-1-yl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Activity
Mechanism of Action
Research indicates that indole derivatives like this compound exhibit significant anticancer properties. The mechanism primarily involves the inhibition of specific enzymes and pathways associated with cancer cell proliferation. For instance, molecular docking studies have shown that this compound interacts effectively with DNA gyrase, an enzyme crucial for bacterial DNA replication and transcription, which may also be relevant in cancer cell metabolism .
Case Studies
A study conducted on similar indole derivatives demonstrated their efficacy against various human tumor cell lines, exhibiting mean growth inhibition rates that suggest potential for further development as anticancer agents . The compound's structure allows for modifications that can enhance its biological activity and selectivity towards cancer cells.
Antimicrobial Properties
In Vitro Studies
Investigations into the antimicrobial activity of related indole compounds reveal their effectiveness against a range of bacterial strains. For example, a derivative with a similar structure was tested for antibacterial activity, showing a dose-dependent increase in the zone of inhibition as the concentration of the compound increased . This suggests that the compound could be developed into a therapeutic agent for treating bacterial infections.
Neuroprotective Effects
Potential Applications in Neurodegenerative Diseases
Indole derivatives have been explored for their neuroprotective properties. The structural features of the compound may contribute to its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that compounds with indole scaffolds can modulate neurotransmitter systems and exhibit anti-inflammatory effects in neural tissues .
Drug Design and Development
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is essential for its development as a drug candidate. Studies using computational methods have evaluated its drug-likeness based on parameters such as solubility, permeability, and metabolic stability. The results indicate favorable properties that support its potential as a lead compound in drug development .
Structure-Activity Relationship (SAR) Studies
Optimization of Biological Activity
Understanding the structure-activity relationships of indole derivatives is crucial for optimizing their biological activity. By modifying different substituents on the indole core, researchers can enhance potency and selectivity against specific biological targets. This approach has been applied to similar compounds to identify key structural features responsible for their therapeutic effects .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules, emphasizing substituents, heterocyclic systems, and molecular properties:
Key Observations:
Heterocyclic Influence: The 1,3,4-oxadiazole group (as in the target compound and ) introduces rigidity and electron-withdrawing effects, enhancing metabolic stability compared to thiazole () or triazole derivatives () . Substitution at the 3-position of indole (target compound) vs.
Linker Modifications: The ethanone linker in the target compound provides a planar, conjugated system, whereas sulfonyl () or thioether linkers () increase polarity or steric bulk.
Bioactivity Trends :
- Oxadiazole-containing compounds (e.g., ) are frequently associated with antimicrobial and anti-biofilm activities due to their ability to disrupt protein-protein interactions .
Biological Activity
The compound 1-(2,3-dihydro-1H-indol-1-yl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]ethan-1-one is a synthetic derivative that incorporates both indole and oxadiazole moieties. These structural features are known for their significant biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 358.39 g/mol. The presence of the indole and oxadiazole rings contributes to its pharmacological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing indole and oxadiazole structures. The compound has shown promise in various preclinical studies:
-
Cytotoxicity : The compound demonstrated significant cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HCT116 (colon cancer)
These values indicate a strong potential for the compound as an anticancer agent compared to established chemotherapeutics like doxorubicin .Cell Line IC50 (µM) MCF-7 0.48 A549 0.78 HCT116 0.19 - Mechanism of Action : Flow cytometry analyses revealed that the compound induces apoptosis in cancer cells through the activation of caspases, leading to cell cycle arrest at the G1 phase. This mechanism is crucial for its effectiveness as an anticancer agent .
Other Biological Activities
In addition to its anticancer properties, derivatives of oxadiazole have been noted for other biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown efficacy against a range of bacterial strains.
- Anti-inflammatory Effects : Some studies suggest that oxadiazole derivatives may possess anti-inflammatory properties, which could complement their anticancer effects .
Case Studies
Several case studies have explored the biological activity of similar compounds:
- Study on Indole Derivatives : A study published in MDPI examined various indole derivatives and their cytotoxic activities against leukemia cell lines. The results indicated that modifications to the indole structure significantly influenced biological activity .
- Oxadiazole Derivatives in Drug Discovery : Research highlighted the role of oxadiazole derivatives in drug discovery, emphasizing their broad spectrum of biological activities including anticancer and antimicrobial effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
